This compound is primarily sourced from chemical suppliers and manufacturers specializing in pharmaceutical intermediates. It falls under the category of bioactive compounds, often explored for potential therapeutic applications in neurology and psychiatry due to its structural similarity to known psychoactive substances .
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide involves several key steps:
The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity .
The molecular structure of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide can be described as follows:
X-ray crystallography studies may provide insights into the three-dimensional conformation of the molecule, revealing hydrogen bonding patterns and steric interactions that are critical for its activity .
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .
The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide is primarily associated with its interaction with neurotransmitter receptors in the brain:
Research indicates that compounds with similar structures often exhibit effects on dopaminergic or serotonergic systems, making them candidates for treating neurological disorders .
The physical and chemical properties of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide include:
These properties are critical for understanding its behavior in biological systems as well as its formulation in pharmaceutical applications .
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide has potential applications in various fields:
Ongoing research aims to explore its efficacy and safety profiles in clinical settings .
Chirality is a critical determinant of pharmacological activity for CNS-targeting piperidine derivatives. The (S)-configuration of the 2-aminopropionamide moiety in (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide is not incidental but reflects a deliberate design choice to optimize stereoselective interactions with neuronal receptors and ion channels. Enantiopure piperidines frequently demonstrate superior target selectivity and binding affinity compared to their racemic counterparts, a principle observed in numerous clinically successful neuroactive drugs. The presence of the chiral center adjacent to the carbonyl group influences the molecule's three-dimensional conformation, potentially dictating its fit within the binding pockets of σ1 receptors, opioid receptors, and neuronal calcium channels—key targets implicated in pain processing and modulation [4] [8].
Recent research underscores the importance of the piperidine scaffold's substitution pattern for CNS penetration and target engagement. The 1-benzyl group enhances lipophilicity, facilitating blood-brain barrier (BBB) transit, a prerequisite for centrally acting analgesics. Computational analyses and comparative studies suggest that N-benzylation of the piperidine nitrogen, as seen in this compound, generally improves BBB permeability metrics (predicted logBB > 0.3) compared to unsubstituted or alkyl-substituted piperidines, while the N-ethyl group on the amide nitrogen balances solubility and metabolic stability [5] [8]. The molecule's capacity to inhibit T-type calcium channels (Cav3.2), identified as pivotal regulators of neuronal excitability in neuropathic pain states, is likely influenced by this specific stereochemistry and substitution pattern. These channels represent a validated target, as their dysregulation contributes significantly to aberrant nociceptive signaling in conditions like diabetic neuropathy and chemotherapy-induced peripheral neuropathy [4].
Table 1: Structural Features Influencing CNS Activity of Chiral Piperidine Derivatives
Structural Element | Role in CNS Drug Development | Example in Target Compound |
---|---|---|
(S)-α-Amino Amide Center | Enables stereoselective binding to neuronal receptors/channels; influences pharmacodynamics | (S)-configuration at the 2-amino position of propionamide |
1-Benzylpiperidine | Enhances lipophilicity and blood-brain barrier penetration; modulates receptor affinity profiles | N-Benzyl substitution on piperidine ring |
Tertiary Amide Linkage | Provides metabolic stability; influences conformation and hydrogen bonding capacity | N-Ethyl linkage between propionamide and piperidine |
Basic Nitrogen (Piperidine) | Facilitates ionic interactions with biological targets; impacts solubility and distribution | Piperidine nitrogen (pKa ~10-11) |
The therapeutic potential of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide in neuropathic pain management is intrinsically linked to its hypothesized dual activity as a σ1 receptor antagonist and μ opioid receptor (MOR) agonist. This bifunctional pharmacology represents a sophisticated approach to overcoming limitations of single-mechanism analgesics. σ1 Receptors, predominantly located in the endoplasmic reticulum of neurons in pain-processing regions (e.g., dorsal root ganglia, spinal cord, periaqueductal gray), modulate several ion channels (e.g., NMDAR, Kv1.2) and G-protein coupled receptors. Antagonism at σ1 receptors produces robust antinociceptive, anti-allodynic, and anti-hyperalgesic effects in neuropathic pain models without altering normal nociceptive thresholds, thereby minimizing CNS side effects [4] [5]. Concurrently, agonism at the MOR provides potent analgesia by inhibiting neurotransmitter release from primary afferents and hyperpolarizing postsynaptic neurons in pain pathways. However, traditional MOR agonists carry risks of tolerance, dependence, and respiratory depression. The compound's design aims to harness MOR-mediated analgesia while mitigating these risks through σ1 antagonism, which preclinical evidence suggests may reduce opioid tolerance and dependence [5] [8].
Structurally, the molecule integrates key pharmacophores associated with both targets. The protonatable amino group and aromatic benzyl moiety align with structural requirements for high-affinity σ1 ligands. Molecular modeling suggests the (S)-configured aminopropionyl fragment and tertiary amide bond may facilitate interactions with the MOR binding pocket, analogous to endogenous opioid peptide motifs. Evidence from related 1-benzylpiperidine compounds demonstrates that subtle structural variations, particularly in the amide substituents (e.g., N-ethyl vs. N-methyl or N-cyclopropyl) and stereochemistry, profoundly influence the balance and efficacy of σ1 versus MOR activities. For instance, fluorination of the benzyl ring or alteration of the alkyl group on the amide nitrogen (as in the N-ethyl group of this compound) can shift receptor selectivity profiles [3] [5] [8].
Table 2: Comparative Pharmacology of Piperidine-Based Analgesics Targeting σ1R and MOR
Compound | σ1R Affinity (Ki) | MOR Affinity (Ki) | Primary Mechanisms | Structural Distinguishers |
---|---|---|---|---|
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide | Predicted ~15 nM* | Predicted ~50 nM* | σ1R antagonism; MOR partial agonism | N-Ethyl amide; (S)-α-amino configuration |
Opipramol | 70 nM | >10,000 nM | σ1R/σ2R agonist | Dibenzazepine fused to piperazine; no amide linkage |
Haloperidol | 1.4 nM (σ1R) | >10,000 nM | σ1R antagonist; D2 antagonist | Butyrophenone core; 4-fluorobenzoyl moiety |
Morphine | >10,000 nM | 1-3 nM | Full MOR agonist | Phenanthrene core; no piperidine |
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine | Low affinity | Low affinity | Dopamine transporter inhibition (GBR12909 analog) | Diphenylmethoxyethyl extension; no aminoamide moiety |
*Predicted based on structural analogues in literature [2] [5] [8] |
The development of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide occurs within a rich historical framework of piperidine-based neuroactive compounds. Early piperidine derivatives like 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine (GBR 12909) primarily targeted monoamine transporters, demonstrating potent dopamine reuptake inhibition but limited efficacy for neuropathic pain [2]. Subsequent structural refinements shifted focus toward ion channel modulation and multi-receptor targeting. Modern analogues prioritize modifications that enhance selectivity for pathologically relevant targets (e.g., Cav3.2 T-type calcium channels, σ1 receptors) while minimizing interactions with targets linked to adverse effects (e.g., cardiac hERG channels, dopamine D2 receptors). Key structural evolutions include:
Clinical and preclinical data on structurally related compounds underscore the promise of this chemical class. For instance, compounds featuring variations like N-cyclopropyl instead of N-ethyl or thiophene replacement of benzene demonstrate measurable activity in rodent neuropathic pain models (e.g., spared nerve injury, chronic constriction injury), often with superior therapeutic indices compared to gabapentin or amitriptyline. Efficacy metrics include significant increases in mechanical thresholds (≥80% in some studies) and thermal withdrawal latencies, alongside reduced markers of glial activation and central sensitization [4] [6]. The target compound builds upon these advances, integrating the most favorable elements—chiral aminoamide, N-benzylpiperidine, N-ethyl linkage—into a single entity designed for optimized multi-target engagement against neuropathic pain.
Table 3: Evolution of Piperidine Structural Features in Neuropathic Pain Therapeutics
Generation/Compound Class | Representative Structural Features | Primary Targets | Limitations |
---|---|---|---|
First Generation (1980s-1990s) | Diphenylmethoxyethyl extensions; Non-chiral centers | Dopamine transporter (DAT); NET/SERT | Limited neuropathic pain efficacy; abuse potential |
Second Generation (2000s-2010s) | Simplified arylalkyl groups; Initial chiral amino amides | σ1R; Weak MOR/NMDAR | Variable CNS penetration; moderate efficacy |
Third Generation (Present Compound) | Optimized chiral (S)-α-amino amides; N-ethyl tertiary amide; Benzylpiperidine | Dual σ1R antagonism/MOR partial agonism; Cav3.2 | Preclinical stage; long-term safety unknown |
Emerging Trends | Spirocyclic constraints; Fluorinated benzyl rings; Heteroaryl replacements | Selective σ1R; Cav3.2; multi-target balanced affinity | Synthetic complexity; potential for novel toxicities |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: